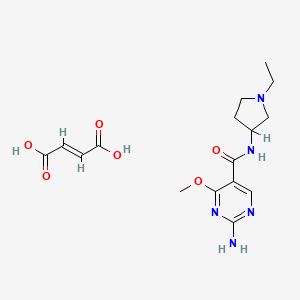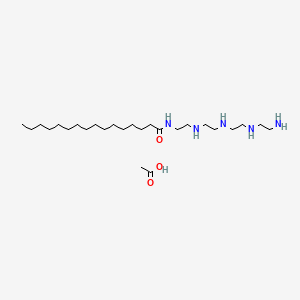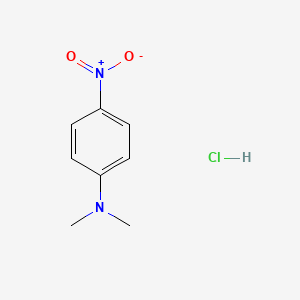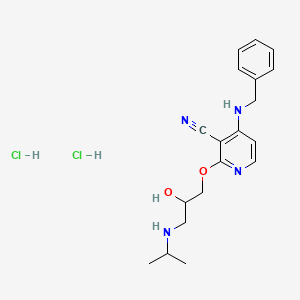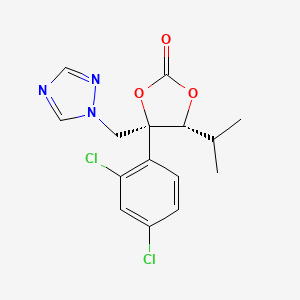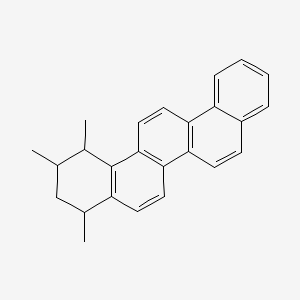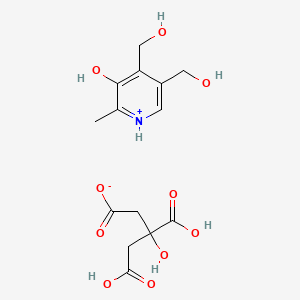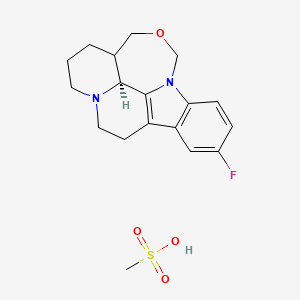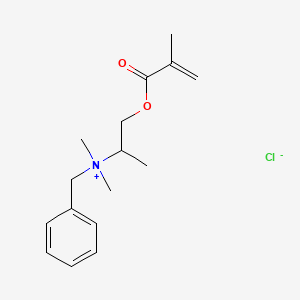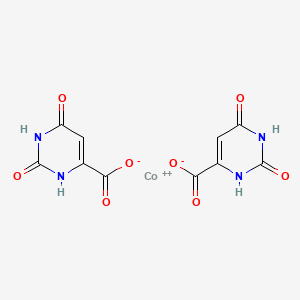
cobalt(2+);2,4-dioxo-1H-pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(2+);2,4-dioxo-1H-pyrimidine-6-carboxylate is a coordination compound that features cobalt in its +2 oxidation state complexed with 2,4-dioxo-1H-pyrimidine-6-carboxylate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+);2,4-dioxo-1H-pyrimidine-6-carboxylate typically involves the reaction of cobalt salts with 2,4-dioxo-1H-pyrimidine-6-carboxylic acid under controlled conditions. One common method is to dissolve cobalt(II) chloride in water and then add 2,4-dioxo-1H-pyrimidine-6-carboxylic acid. The mixture is stirred and heated to facilitate the formation of the coordination complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as crystallization and filtration are employed to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt(2+);2,4-dioxo-1H-pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized to a higher oxidation state.
Reduction: The cobalt center can be reduced to a lower oxidation state.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled pH and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(I) complexes .
Wissenschaftliche Forschungsanwendungen
Cobalt(2+);2,4-dioxo-1H-pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of cobalt(2+);2,4-dioxo-1H-pyrimidine-6-carboxylate involves its interaction with molecular targets through coordination chemistry. The cobalt center can form coordination bonds with various ligands, influencing the reactivity and properties of the compound. These interactions can affect biological pathways and chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cobalt(2+);2,4-dioxo-1H-pyrimidine-5-carboxylate
- Cobalt(2+);2,4-dioxo-1H-pyrimidine-4-carboxylate
Uniqueness
Cobalt(2+);2,4-dioxo-1H-pyrimidine-6-carboxylate is unique due to its specific coordination environment and the presence of the 2,4-dioxo-1H-pyrimidine-6-carboxylate ligand. This unique structure imparts distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
94333-37-6 |
|---|---|
Molekularformel |
C10H6CoN4O8 |
Molekulargewicht |
369.11 g/mol |
IUPAC-Name |
cobalt(2+);2,4-dioxo-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/2C5H4N2O4.Co/c2*8-3-1-2(4(9)10)6-5(11)7-3;/h2*1H,(H,9,10)(H2,6,7,8,11);/q;;+2/p-2 |
InChI-Schlüssel |
NFPPGRBGKMLOFD-UHFFFAOYSA-L |
Kanonische SMILES |
C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate](/img/structure/B15181452.png)


